molecular formula C13H4BrF7O B14094608 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Katalognummer: B14094608
Molekulargewicht: 389.06 g/mol
InChI-Schlüssel: ZRMUUEDEQUFSIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple halogen substitutions. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation and etherification reactions. A common synthetic route might involve:

    Halogenation: Introduction of bromine and fluorine atoms into the benzene ring.

    Etherification: Formation of the phenoxy linkage through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve large-scale halogenation and etherification processes, optimized for yield and purity. Specific catalysts and solvents would be chosen to facilitate these reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The compound can undergo further halogenation or nucleophilic substitution reactions.

    Oxidation and Reduction: Depending on the functional groups present, it may undergo oxidation or reduction reactions.

Common Reagents and Conditions

    Halogenation: Reagents like bromine (Br2) or fluorine (F2) in the presence of a catalyst.

    Etherification: Reagents such as alkoxides or phenoxides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, further halogenation could introduce additional halogen atoms into the structure.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Biology and Medicine

    Pharmaceutical Research: Potential use in the development of new drugs or as a probe in biological studies.

Industry

    Chemical Industry: Used in the production of specialty chemicals or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action for 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through its halogenated aromatic structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(methyl)benzene
  • 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(chloromethyl)benzene

Uniqueness

The presence of multiple halogen atoms and a trifluoromethyl group in 2-(5-Bromo-2,3-difluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene imparts unique electronic properties, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C13H4BrF7O

Molekulargewicht

389.06 g/mol

IUPAC-Name

2-(5-bromo-2,3-difluorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H4BrF7O/c14-6-3-7(15)11(18)10(4-6)22-12-8(16)1-5(2-9(12)17)13(19,20)21/h1-4H

InChI-Schlüssel

ZRMUUEDEQUFSIC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)OC2=C(C(=CC(=C2)Br)F)F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.